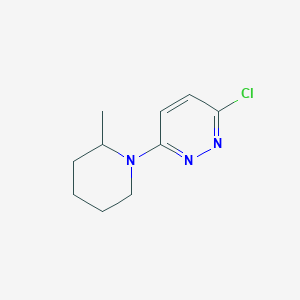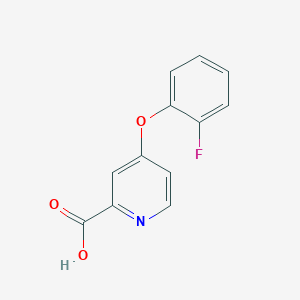
(3-Chlorophényl)(2,5-diméthylthiophène-3-yl)méthanone
Vue d'ensemble
Description
(3-Chlorophenyl)(2,5-dimethylthiophen-3-yl)methanone: is a chemical compound with the molecular formula C13H11ClOS and a molecular weight of 250.75 g/mol . This compound is characterized by its unique structure, which includes a chlorophenyl group and a dimethylthiophenyl group attached to a methanone moiety
Applications De Recherche Scientifique
(3-Chlorophenyl)(2,5-dimethylthiophen-3-yl)methanone: has various applications in scientific research, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of biological systems, such as enzyme inhibition or receptor binding assays.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chlorophenyl)(2,5-dimethylthiophen-3-yl)methanone typically involves the following steps:
Formation of the thiophene ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of α-ketoesters with elemental sulfur and ammonia.
Introduction of the chlorophenyl group: The chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction, where the thiophene ring is reacted with chlorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Formation of the methanone group: The methanone group can be introduced through oxidation of the corresponding alcohol or aldehyde precursor.
Industrial Production Methods: In an industrial setting, the compound can be produced using continuous flow reactors, which allow for better control over reaction conditions and improved scalability. The use of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can also enhance the sustainability of the production process.
Analyse Des Réactions Chimiques
(3-Chlorophenyl)(2,5-dimethylthiophen-3-yl)methanone: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid or ester.
Reduction: Reduction reactions can lead to the formation of the corresponding alcohol or aldehyde.
Substitution: Substitution reactions can occur at the chlorophenyl or thiophene ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Substitution reactions can be carried out using nucleophiles such as amines, alcohols, or halides.
Major Products Formed:
Carboxylic acids and esters: from oxidation reactions.
Alcohols and aldehydes: from reduction reactions.
Substituted derivatives: from substitution reactions.
Mécanisme D'action
The mechanism by which (3-Chlorophenyl)(2,5-dimethylthiophen-3-yl)methanone exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor sites, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and the biological system involved.
Comparaison Avec Des Composés Similaires
(3-Chlorophenyl)(2,5-dimethylthiophen-3-yl)methanone: can be compared with other similar compounds, such as:
(2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone: This compound has a similar structure but with an amino group instead of a methyl group.
(3-Chlorophenyl)(2,5-dimethylthiophen-3-yl)methanol: This compound has a hydroxyl group instead of a methanone group.
The uniqueness of (3-Chlorophenyl)(2,5-dimethylthiophen-3-yl)methanone lies in its specific combination of functional groups, which can lead to distinct chemical and biological properties compared to similar compounds.
Propriétés
IUPAC Name |
(3-chlorophenyl)-(2,5-dimethylthiophen-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClOS/c1-8-6-12(9(2)16-8)13(15)10-4-3-5-11(14)7-10/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYNOIHUQUCKGQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)C(=O)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Butan-2-yl)[2-(3,4-dimethoxyphenyl)ethyl]amine](/img/structure/B1461996.png)
![N-[(2,4,6-trimethylphenyl)methyl]cyclohexanamine](/img/structure/B1462002.png)



![[2-Amino-1-(5-methylthiophen-2-yl)ethyl]dimethylamine](/img/structure/B1462006.png)
![N-[(2,6-difluorophenyl)methyl]-2-methylcyclohexan-1-amine](/img/structure/B1462010.png)

![2-[3-(Aminomethyl)piperidin-1-yl]-1-(morpholin-4-yl)ethan-1-one](/img/structure/B1462012.png)



amine](/img/structure/B1462018.png)
![(1-Cyclopropylethyl)({[3-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B1462019.png)
